2-Propen-1-ol, potassium salt 2-Propen-1-ol, potassium salt
Brand Name: Vulcanchem
CAS No.: 33374-41-3
VCID: VC17004325
InChI: InChI=1S/C3H5O.K/c1-2-3-4;/h2H,1,3H2;/q-1;+1
SMILES:
Molecular Formula: C3H5KO
Molecular Weight: 96.17 g/mol

2-Propen-1-ol, potassium salt

CAS No.: 33374-41-3

Cat. No.: VC17004325

Molecular Formula: C3H5KO

Molecular Weight: 96.17 g/mol

* For research use only. Not for human or veterinary use.

2-Propen-1-ol, potassium salt - 33374-41-3

Specification

CAS No. 33374-41-3
Molecular Formula C3H5KO
Molecular Weight 96.17 g/mol
IUPAC Name potassium;prop-2-en-1-olate
Standard InChI InChI=1S/C3H5O.K/c1-2-3-4;/h2H,1,3H2;/q-1;+1
Standard InChI Key BKPMJZIIPMGMPS-UHFFFAOYSA-N
Canonical SMILES C=CC[O-].[K+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

2-Propen-1-ol, potassium salt is an ionic compound with the formula C₃H₅OK, formed by deprotonating allyl alcohol (C₃H₆O) and replacing the hydrogen atom with a potassium ion . Its molecular structure (Figure 1) consists of:

  • A vinyl group (CH₂=CH–) contributing to electrophilic reactivity.

  • A hydroxyl group (–O⁻K⁺) enabling nucleophilic behavior.

  • Ionic bonding between the oxygen atom and potassium, enhancing solubility in polar solvents .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight96.17 g/mol
SolubilityHighly soluble in water, polar solvents
Melting PointDecomposes above 200°C
Density1.45 g/cm³ (estimated)

Synthesis Methods

Direct Synthesis from Allyl Alcohol and Potassium Metal

The direct reaction between allyl alcohol and potassium metal is a straightforward method:
C₃H₆O + K → C₃H₅OK + ½ H₂↑\text{C₃H₆O + K → C₃H₅OK + ½ H₂↑}
This exothermic reaction requires controlled conditions to prevent ignition of hydrogen gas. Challenges include managing potassium’s reactivity, necessitating inert atmospheres or hydrocarbon solvents .

Electrochemical Synthesis via Amalgam Routes

A novel electrochemical approach (Figure 2) involves:

  • Electrolysis of NaOH/KOH to produce potassium amalgam (K-Hg).

  • Reaction of amalgam with allyl alcohol:
    K-Hg + C₃H₆O → C₃H₅OK + ½ H₂↑ + Hg\text{K-Hg + C₃H₆O → C₃H₅OK + ½ H₂↑ + Hg}
    This method offers advantages such as:

  • Lower temperatures (20–140°C vs. >200°C for direct synthesis) .

  • Higher current efficiency (96–98%) and reduced energy consumption (10,000 kWh/ton) .

  • Minimal equipment corrosion due to mercury’s inertness .

Table 2: Comparison of Synthesis Methods

ParameterDirect SynthesisElectrochemical Method
TemperatureHigh (>200°C)Moderate (20–140°C)
ByproductsH₂ gasH₂ gas, recoverable Hg
ScalabilityLimitedIndustrial-friendly
SafetyHazardousControlled

Physicochemical Properties

Reactivity in Organic Reactions

The compound acts as a strong base and nucleophile, participating in:

  • Alkylation reactions: Formation of ethers via SN2 mechanisms.

  • Polymerization: Initiating agent for vinyl monomers due to the C=C group.

  • Transesterification: Exchange of alkoxide groups in ester synthesis .

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, releasing potassium oxide and volatile organic byproducts . This limits high-temperature applications but suits controlled syntheses.

Industrial and Research Applications

Organic Synthesis

  • Pharmaceutical intermediates: Synthesis of allyl ethers and esters.

  • Surfactant production: Enhances emulsifier performance in detergents.

Advanced Material Science

  • Polymer initiators: Facilitates controlled radical polymerization.

  • Nanoparticle synthesis: Stabilizes metal nanoparticles via ionic interactions .

Table 3: Application-Specific Formulations

ApplicationRole of C₃H₅OKOutcome
DetergentsCo-surfactantImproved foam stability
Epoxy resinsCrosslinking agentEnhanced durability

Comparative Analysis with Analogous Compounds

Table 4: Alkoxide Comparison

CompoundFormulaKey Features
Sodium methoxideCH₃ONaHigher basicity, cheaper
Potassium tert-butoxide(CH₃)₃COKBulkier, less nucleophilic
2-Propen-1-ol, K saltC₃H₅OKDual functionality (C=C and –O⁻K⁺)

The unique vinyl group in 2-propen-1-ol, potassium salt enables concurrent ionic and radical reactivity, unlike simpler alkoxides .

Recent Advances and Future Directions

Electrochemical Scale-Up

Recent studies highlight the electrochemical amalgam method as a sustainable pathway for large-scale production, reducing energy use by 40% compared to traditional routes .

Biocatalytic Applications

Preliminary research explores enzymatic transesterification using C₃H₅OK as a co-catalyst, achieving 85% yield in biodiesel synthesis .

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